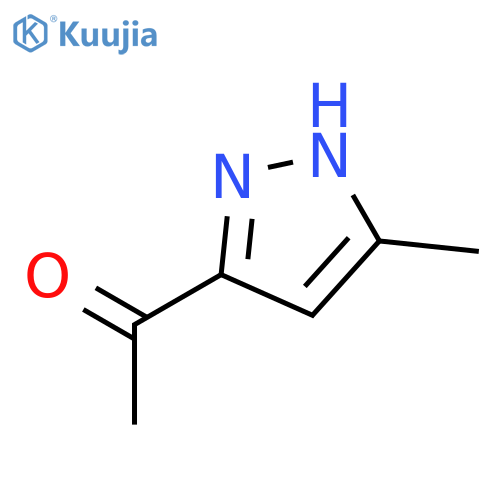

Cas no 17357-74-3 (1-(5-Methyl-1H-pyrazol-3-yl)ethanone)

17357-74-3 structure

商品名:1-(5-Methyl-1H-pyrazol-3-yl)ethanone

1-(5-Methyl-1H-pyrazol-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methyl-1H-pyrazol-3-yl)ethanone

- 1-(3-Methyl-1H-pyrazol-5-yl)ethanone

- 3-Acetyl-5-methylpyrazole

- EN300-245117

- AS-55147

- Y10230

- Ethanone, 1-(5-methyl-1H-pyrazol-3-yl)-

- MFCD13151910

- AKOS022182452

- DB-019174

- 1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one

- 1-(5-Methyl-1H-pyrazol-3-yl)ethanone, 95%

- SCHEMBL569002

- A881754

- AKOS006318574

- MFCD11557153

- CS-0061279

- 17357-74-3

-

- MDL: MFCD13151910

- インチ: InChI=1S/C6H8N2O/c1-4-3-6(5(2)9)8-7-4/h3H,1-2H3,(H,7,8)

- InChIKey: WUAXWWJRNIODRY-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NN1)C(=O)C

計算された属性

- せいみつぶんしりょう: 124.063662883g/mol

- どういたいしつりょう: 124.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 45.8Ų

1-(5-Methyl-1H-pyrazol-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245117-0.25g |

1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |

17357-74-3 | 95% | 0.25g |

$154.0 | 2024-06-19 | |

| TRC | M336530-100mg |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 100mg |

$ 275.00 | 2022-06-02 | ||

| TRC | M336530-10mg |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM188415-100mg |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 95+% | 100mg |

$241 | 2021-08-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940462-1g |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 98% | 1g |

¥2,922.30 | 2022-09-01 | |

| Alichem | A049000384-250mg |

1-(5-methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 95% | 250mg |

$202.65 | 2022-04-02 | |

| Chemenu | CM188415-1g |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

17357-74-3 | 95%+ | 1g |

$495 | 2023-02-02 | |

| Enamine | EN300-245117-1.0g |

1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |

17357-74-3 | 95% | 1.0g |

$311.0 | 2024-06-19 | |

| Enamine | EN300-245117-2.5g |

1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |

17357-74-3 | 95% | 2.5g |

$608.0 | 2024-06-19 | |

| Enamine | EN300-245117-0.5g |

1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |

17357-74-3 | 95% | 0.5g |

$243.0 | 2024-06-19 |

1-(5-Methyl-1H-pyrazol-3-yl)ethanone 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

17357-74-3 (1-(5-Methyl-1H-pyrazol-3-yl)ethanone) 関連製品

- 518357-38-5(5-Ethyl-1H-pyrazole-3-carbaldehyde)

- 20583-33-9(1-(1H-pyrazol-3-yl)ethan-1-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17357-74-3)1-(5-Methyl-1H-pyrazol-3-yl)ethanone

清らかである:99%

はかる:1.0g

価格 ($):308.0